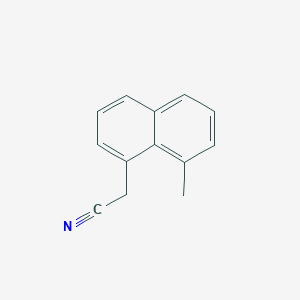
(R)-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, featuring a fluorine atom and an amino group on a tetrahydronaphthalene backbone, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce chiral products.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the amino group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
(S)-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of the compound with different biological activity.
5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol: A similar compound with a chlorine atom instead of fluorine.
5-Amino-2-methyl-5,6,7,8-tetrahydronaphthalen-1-ol: A similar compound with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
(5R)-5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h4-5,9,13H,1-3,12H2/t9-/m1/s1 |
InChIキー |
OPYMLTBWQMXHAB-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)F)O)N |
正規SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




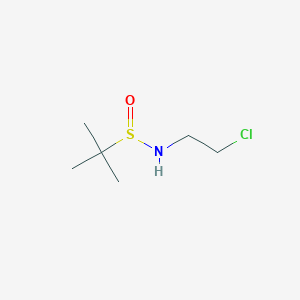
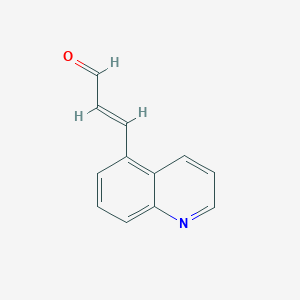
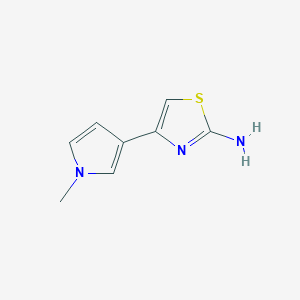
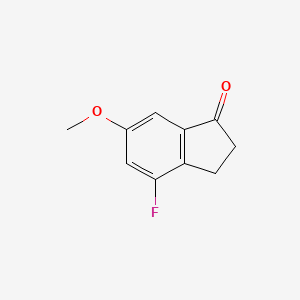
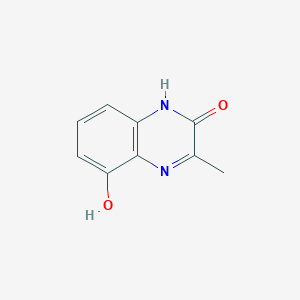
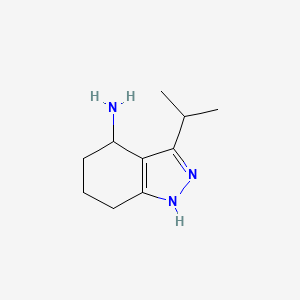
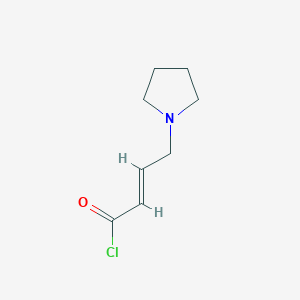
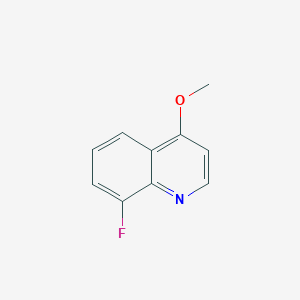
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)
![2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)
